
4-Dodecylbenzenesulfonic acid
Overview
Description
4-Dodecylbenzenesulfonic acid is a member of the class of dodecylbenzenesulfonic acids, characterized by a dodecyl group attached to the benzene ring at the 4-position, with a sulfonic acid group attached to the benzene ring. This compound is known for its excellent surfactant properties, making it a key ingredient in various industrial and household cleaning products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-dodecylbenzenesulfonic acid primarily involves the sulfonation of dodecylbenzene with sulfuric acid or oleum. This process is carried out under controlled temperatures to yield a mixture of linear alkyl benzene sulfonates . The reaction specifics, such as temperature, reactant ratio, and time, are crucial for determining the quality and yield of the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where dodecylbenzene is continuously fed and reacted with sulfuric acid. The reaction mixture is then neutralized and purified to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Dodecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding sulfonates.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonates.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Chemical Synthesis and Catalysis
DBSA has emerged as a significant catalyst in organic synthesis due to its properties as a Brønsted acid. Its applications include:
- Synthesis of 1,1-Diacetates : DBSA has been utilized as an efficient, eco-friendly catalyst for the synthesis of 1,1-diacetates under solvent-free conditions at room temperature, showcasing its potential for green chemistry practices .
- Conversion Reactions : It promotes solvent-free conversions of alcohols, phenols, thiols, and amines to primary carbamates and thiocarbamates. This method is noted for its simplicity and high efficiency, yielding products in good to excellent yields .
Table 1: Summary of DBSA Catalytic Applications
Reaction Type | Conditions | Yield (%) | Reference |
---|---|---|---|
Synthesis of 1,1-Diacetates | Solvent-free, room temperature | High | |
Conversion to Primary Carbamates | Solvent-free | Good to Excellent |
Polymer Science
DBSA plays a crucial role in the synthesis of conducting polymers. It is used as a dopant in the preparation of polyaniline, enhancing its solubility and conductivity. Notably:
- Polyaniline Doping : The use of DBSA in doping polyaniline results in a polymer that exhibits higher conductivity compared to conventional methods. This application is vital for developing materials with enhanced electrical properties for various electronic applications .
- Conducting Polymer Composites : DBSA is involved in the fabrication of composites that possess ultralow density and high porosity, making them suitable for lightweight electronic devices .
Table 2: DBSA Applications in Polymer Science
Polymer Type | Application | Key Properties | Reference |
---|---|---|---|
Polyaniline | Doping agent | Increased solubility and conductivity | |
Conducting Polymer Composites | Lightweight electronics | Low density, high porosity |
Energy Applications
DBSA has been explored for its potential in energy-related applications:
- Dye-Sensitized Solar Cells (DSSCs) : It serves as a stabilizer in the fabrication of solid-state dye-sensitized solar cells, contributing to improved efficiency through better charge transport properties .
Table 3: Energy Applications of DBSA
Environmental Applications
The compound's surfactant properties make it useful in environmental applications:
- Soil Conditioning : DBSA is employed as a soil conditioner to enhance nutrient availability and improve soil structure, which can lead to increased agricultural productivity .
Case Study 1: Eco-Friendly Catalysis
A study demonstrated the use of DBSA in synthesizing primary carbamates from alcohols without solvents. The method not only reduced environmental impact but also achieved high product yields, emphasizing DBSA's role in sustainable chemistry practices .
Case Study 2: Conducting Polymers
Research involving the doping of polyaniline with DBSA revealed significant enhancements in conductivity compared to traditional methods. This advancement opens avenues for developing advanced materials for electronic applications .
Mechanism of Action
The mechanism of action of 4-dodecylbenzenesulfonic acid is primarily based on its surfactant properties. The long alkyl chain attached to the benzene ring allows it to reduce surface tension effectively, enhancing the mixing of water with oils and fats . This property is crucial for its role in cleaning products and emulsifiers .
Comparison with Similar Compounds
Dodecylbenzenesulfonic acid: Similar in structure but may have different alkyl chain lengths.
Sodium dodecylbenzenesulfonate: A sodium salt form used in detergents.
Dinonylnaphthalenedisulfonic acid: Another sulfonic acid derivative with different applications.
Uniqueness: 4-Dodecylbenzenesulfonic acid is unique due to its specific alkyl chain length and position of the sulfonic acid group, which confer distinct surfactant properties and make it highly effective in reducing surface tension .
Biological Activity
4-Dodecylbenzenesulfonic acid (DBSA) is a sulfonic acid derivative characterized by a dodecyl group attached to a benzene ring with a sulfonic acid functional group. This compound has garnered attention for its diverse biological activities, particularly in the fields of environmental science, toxicology, and organic synthesis. This article explores the biological activity of DBSA, focusing on its toxicological effects, applications in chemical synthesis, and potential as a biomarker.
- Chemical Formula : CHOS
- Molecular Weight : 326.494 g/mol
- Density : 1.1 g/cm³
- Boiling Point : 82 °C
- CAS Number : 121-65-3
Toxicological Effects
Research has highlighted the potential toxicity of this compound, particularly its irritant properties. Key findings include:
- Skin and Eye Irritation : DBSA is classified as a corrosive substance capable of causing skin burns and eye damage. Studies have demonstrated that exposure can lead to significant ocular effects, including corneal opacity and conjunctival irritation .
- Aquatic Toxicity : Prolonged exposure to DBSA in aquatic environments poses risks to organisms such as Lymnaea stagnalis, indicating potential ecological hazards associated with its use.
Applications in Chemical Synthesis
DBSA serves as an effective catalyst in various organic reactions, demonstrating its utility beyond toxicity concerns:
- Esterification Reactions : DBSA has been employed in solvent-free methods for the conversion of alcohols and amines to carbamates and thiocarbamates, achieving high yields .
- Nanoparticle Stabilization : Research indicates that DBSA can stabilize nanoparticles, enhancing their application in fields such as materials science and nanotechnology.
Case Studies
-
Metabolomic Profiling in Cancer Research :
A study identified DBSA among metabolites that could serve as biomarkers for colorectal cancer (CRC). The research utilized liquid chromatography tandem mass spectrometry (LC-MS/MS) to analyze serum samples from CRC patients, revealing significant differences in metabolite levels compared to healthy controls . -
Environmental Impact Assessment :
Investigations into the environmental impact of linear alkylbenzenesulfonates (LABS), including DBSA, have shown that these compounds can accumulate in aquatic systems, leading to adverse effects on local ecosystems .
Summary Table of Biological Activity
Aspect | Description |
---|---|
Irritant Properties | Causes skin burns and eye damage; significant ocular effects observed. |
Aquatic Toxicity | Affects organisms like Lymnaea stagnalis; ecological risks noted. |
Catalytic Applications | Efficient in solvent-free synthesis of carbamates; stabilizes nanoparticles. |
Biomarker Potential | Identified as a potential biomarker for colorectal cancer in serum studies. |
Q & A
Basic Research Questions
Q. How can the structural and electronic properties of DBSA be characterized for research purposes?
- Methodology : Use spectroscopic techniques (e.g., NMR, FT-IR) to identify functional groups like sulfonic acid and alkyl chains. Computational tools such as quantum chemical calculations (DFT) and QSPR models predict electronic properties and reactivity. X-ray crystallography resolves 3D molecular geometry, while SMILES and InChI strings standardize structural representation .
Q. What role does DBSA play as a Brønsted acid catalyst in esterification, and how does its surfactant property influence reaction efficiency?
- Methodology : DBSA acts as a bifunctional catalyst: its sulfonic acid group protonates substrates (e.g., oleic acid), while the dodecyl chain forms hydrophobic emulsion droplets that exclude water, shifting equilibrium toward ester formation. Kinetic studies and emulsion stability assays (e.g., dynamic light scattering) validate this dual role .
Q. What analytical techniques are recommended to determine DBSA purity and composition?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection quantifies purity. Mass spectrometry (MS) confirms molecular weight (326.49 g/mol), and elemental analysis verifies C/H/O/S ratios. Thermogravimetric analysis (TGA) assesses thermal stability .
Advanced Research Questions
Q. How can researchers optimize DBSA concentration and reaction conditions to enhance esterification yields in aqueous environments?
- Methodology : Vary DBSA loading (e.g., 5–20 mol%) and temperature (25–80°C) while monitoring yields via GC-MS. Hydrophobic substrates (e.g., long-chain fatty acids) favor higher yields due to improved emulsion formation. Design-of-experiment (DoE) models identify optimal parameters .
Q. What methodologies analyze DBSA's impact as a surfactant in Powder Mixed Electrical Discharge Machining (PMEDM)?
- Methodology : Incorporate DBSA into graphite-based dielectric fluids and measure discharge energy distribution using voltage-current sensors. Surface roughness (via profilometry) and material removal rate (MRR) quantify machining efficiency. Optimal graphite concentration (e.g., 5 g/L) enhances discharge uniformity .
Q. How does DBSA facilitate chemoselective transformations in multi-component reactions?
- Methodology : In three-component reactions (e.g., esterification-thioetherification), DBSA stabilizes intermediates via hydrophobic interactions. Monitor selectivity using LC-MS and kinetic isotope effects (KIE). Competitive inhibition studies confirm preferential substrate binding .
Q. What strategies integrate DBSA into polymer composites to enhance electrical conductivity?
- Methodology : Blend DBSA with polyaniline (PANI) or cellulose nanocrystals (CNCs) during in-situ polymerization. Conductivity is measured via four-point probe, while SEM/FTIR characterizes morphology and doping interactions. Cyclic voltammetry evaluates redox activity .
Q. How does DBSA combined with other surfactants improve lignin esterification in water?
- Methodology : Co-formulate DBSA with p-toluenesulfonic acid to solubilize lignin and disperse oleic acid. FTIR and ¹³C-NMR confirm ester bond formation. Thermal analysis (DSC/TGA) assesses modified lignin stability .
Q. How does DBSA influence chiral self-assembly for circularly polarized luminescence (CPL) enhancement?
- Methodology : Co-assemble DBSA with helical tetraphenylethylene (TPE) macrocycles. CPL spectroscopy quantifies dissymmetry factor (|gₗᵤₘ|). TEM/SAXS characterize superhelix morphology, while titration experiments optimize DBSA-to-macrocycle ratios for maximal signal amplification .
Q. Notes on Data Consistency
Properties
IUPAC Name |
4-dodecylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21/h13-16H,2-12H2,1H3,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXICGTUELOLSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8050443 | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121-65-3 | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Dodecylbenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 4-dodecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Dodecylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8050443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-dodecylbenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-DODECYLBENZENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC21S23N1O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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